molecular formula C19H15ClN4O4S B2923091 N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 881440-46-6

N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2923091
CAS No.: 881440-46-6
M. Wt: 430.86
InChI Key: QMQAVOVPXAHZJC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClN4O4S and its molecular weight is 430.86. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthetic Routes

Research in the field of heterocyclic chemistry has demonstrated the utility of sulphenylation reactions in creating diverse heterocyclic compounds, including triazine derivatives. The reaction of manganese(III) acetate with diphenyl disulphide, in the presence of various unsaturated amides, leads to the formation of hydroxy sulphide adducts, showcasing a method for synthesizing heterocycles like 1,3-oxazoles and 1,3-oxazines. This foundational chemistry could be applied to synthesize compounds similar to N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide, offering potential routes for its preparation and structural analogs (Samii, Ashmawy, & Mellor, 1987).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

In the realm of molecular pharmacology, structure-activity relationship (SAR) studies have highlighted the importance of heterocyclic cores in designing dual inhibitors for PI3Kα and mTOR, critical enzymes in cancer cell signaling pathways. Derivatives such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been explored for their efficacy, indicating the potential therapeutic relevance of structurally related compounds like this compound in cancer treatment (Stec et al., 2011).

Antimalarial and Antiviral Applications

Research into antimalarial sulfonamides has revealed that certain derivatives exhibit significant in vitro activity, with promising ADMET profiles. The exploration of N-(phenylsulfonyl)acetamide derivatives has led to the identification of compounds with potent antimalarial effects, suggesting the potential for similar structures, such as this compound, to serve as leads in antimalarial drug discovery (Fahim & Ismael, 2021).

Enzyme Inhibition for Therapeutic Applications

The discovery of compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2, underscores the therapeutic potential of heterocyclic compounds in treating diseases associated with ACAT-1 overexpression. This highlights the relevance of studying compounds with similar structural features for their potential therapeutic benefits (Shibuya et al., 2018).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c20-12-3-1-11(2-4-12)7-14-18(26)22-19(24-23-14)29-9-17(25)21-13-5-6-15-16(8-13)28-10-27-15/h1-6,8H,7,9-10H2,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQAVOVPXAHZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.